molecular formula C10H16ClN3O B1522584 N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide CAS No. 1311313-75-3

N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide

Cat. No.: B1522584
CAS No.: 1311313-75-3
M. Wt: 229.71 g/mol
InChI Key: SACKDXVGYVHUJB-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide: is an organic compound that features a pyrazole ring substituted with tert-butyl and methyl groups, and an acetamide moiety with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The chlorine atom in the acetamide moiety can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the chlorine atom to form various derivatives.

  • Oxidation and Reduction: : The pyrazole ring and the acetamide moiety can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions (room temperature to 60°C) to achieve substitution at the chlorine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring, although care must be taken to avoid over-oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the acetamide moiety or the pyrazole ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted acetamide derivative, while oxidation of the pyrazole ring could lead to pyrazole N-oxides.

Scientific Research Applications

Chemistry

In chemistry, N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating libraries of compounds for screening in various applications.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides or fungicides. Its ability to undergo various chemical reactions makes it a versatile precursor for creating active ingredients in these products.

Mechanism of Action

The mechanism by which N-(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific modifications made to the compound and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyrazole ring with a tert-butyl group and a chloroacetamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

N-(2-tert-butyl-5-methylpyrazol-3-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN3O/c1-7-5-8(12-9(15)6-11)14(13-7)10(2,3)4/h5H,6H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACKDXVGYVHUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152687
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311313-75-3
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311313-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[1-(1,1-dimethylethyl)-3-methyl-1H-pyrazol-5-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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